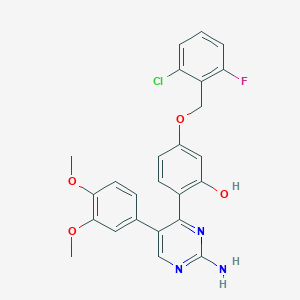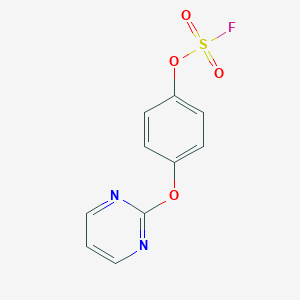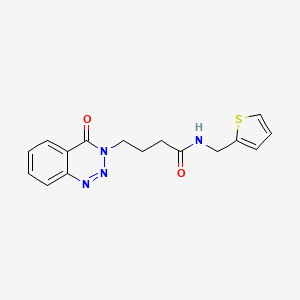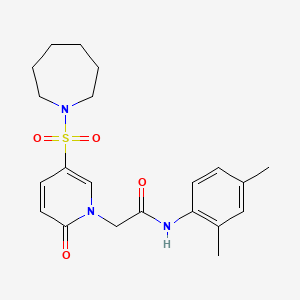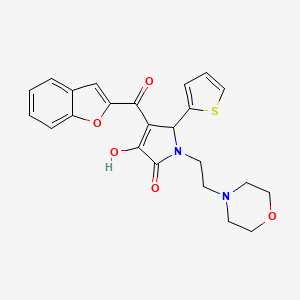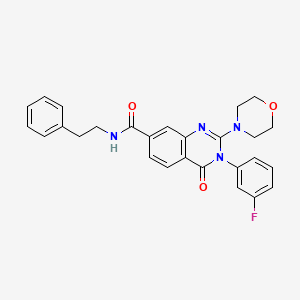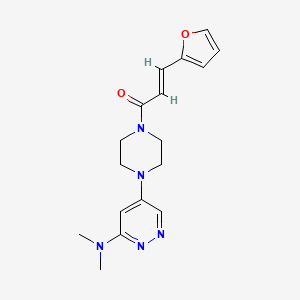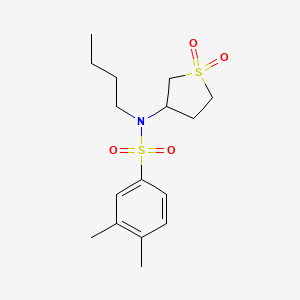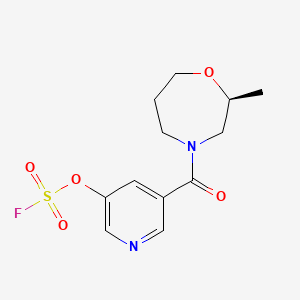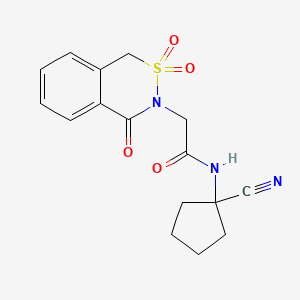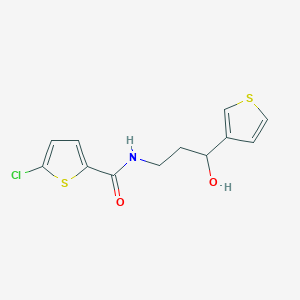
5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide, also known as THIP, is a chemical compound that belongs to the family of GABA receptor agonists. THIP is known to have anxiolytic and sedative effects, which makes it a potential candidate for treating anxiety disorders and insomnia.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One study synthesized novel thiophene derivatives and evaluated them for antitubercular activity against Mycobacterium tuberculosis. The compounds showed promise as antitubercular agents with lower cytotoxicity profiles, highlighting their potential in treating tuberculosis (Marvadi et al., 2020).
Antioxidant Activity
Another research effort focused on synthesizing 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating significant antioxidant activity. This activity was tested using DPPH radical scavenging method and reducing power assay, with some compounds showing higher antioxidant activity than vitamin C (Tumosienė et al., 2019).
Anticancer Activity
Research into thiophene derivatives also extends to anticancer applications. A study synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, testing them for in vitro cytotoxicity against various cancer cell lines. Certain thiophene-2-carboxamide derivatives exhibited good inhibitory activity, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety (Atta et al., 2021).
properties
IUPAC Name |
5-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c13-11-2-1-10(18-11)12(16)14-5-3-9(15)8-4-6-17-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVODAONTHNREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC(=O)C2=CC=C(S2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

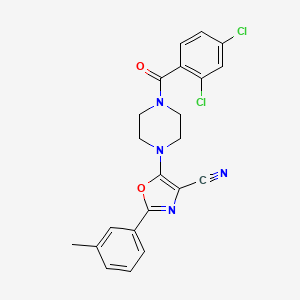
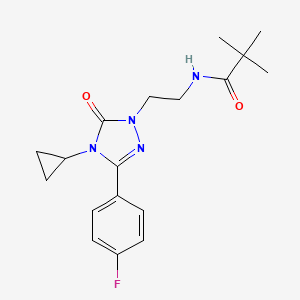
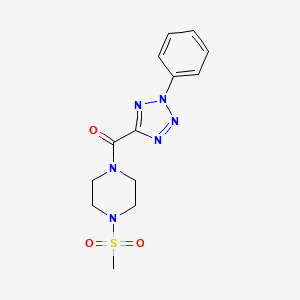
![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)
